molecular formula C7H6FNO B111952 2-Amino-6-fluorobenzaldehyde CAS No. 151585-93-2

2-Amino-6-fluorobenzaldehyde

Cat. No. B111952
M. Wt: 139.13 g/mol
InChI Key: DRYBIYUFOUZEOK-UHFFFAOYSA-N
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Description

“2-Amino-6-fluorobenzaldehyde” is a unique chemical compound with the empirical formula C7H6FNO . It has a molecular weight of 139.13 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “2-Amino-6-fluorobenzaldehyde” is represented by the SMILES string O=CC(C(N)=CC=C1)=C1F . This notation provides a way to represent the structure of the compound in a textual format.

Scientific Research Applications

  • Synthesis of Fluorinated Amino Acids and Derivatives : Research has shown that 2-Amino-6-fluorobenzaldehyde can be utilized in the synthesis of fluorinated amino acids, which are significant in medicinal chemistry. For instance, Herbert et al. (2001) used related compounds in the preparation of fluorinated norepinephrines, key in drug development (Herbert, Kim, & Kirk, 2001).

  • Development of Radiochemicals : The compound plays a role in creating radiochemicals, particularly in medical imaging. Speranza et al. (2009) developed an automated synthesis procedure of 4-[18F]fluorobenzaldehyde for peptide labeling, highlighting its utility in clinical applications (Speranza, Ortosecco, Castaldi, Nardelli, Pace, & Salvatore, 2009).

  • Synthesis of Radiolabeled Compounds : Johnström and Stone-Elander (1994) described a method for synthesizing 18F-labelled 2-amino-2′-fluorobenzhydrols, used as intermediates in the synthesis of other complex compounds (Johnström & Stone-Elander, 1994).

  • Chemical Characterization and Antibacterial Properties : Chohan et al. (2003) investigated Schiff bases derived from similar compounds, revealing their potential antibacterial properties, which could be significant in pharmaceutical research (Chohan, Scozzafava, & Supuran, 2003).

  • Exploration in Organic Synthesis and Chemistry : Research by St-Jean et al. (2018) delved into the ortho-lithiation/borylation of 2-fluorobenzaldehyde, demonstrating the compound's role in more complex chemical synthesis processes (St-Jean, Piechowicz, Sirois, Angelaud, & Gosselin, 2018).

  • Exploration of Antitumor Properties : Stojković et al. (2006) explored the antitumor activity of novel fluoro-substituted benzothiazole derivatives, which includes compounds structurally related to 2-Amino-6-fluorobenzaldehyde (Stojković, Karminski-Zamola, Racané, Tralić-Kulenović, Glavaš-Obrovac, Ivanković, & Radačić, 2006).

properties

IUPAC Name

2-amino-6-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO/c8-6-2-1-3-7(9)5(6)4-10/h1-4H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRYBIYUFOUZEOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-fluorobenzaldehyde

Synthesis routes and methods I

Procedure details

To (2-amino-6-fluoro-phenyl)-methanol (2.49 g, 17.3 mmol) in dichloromethane (30 mL) was added MnO2 (3.01 g, 34.7 mmol, activated). The mixture was refluxed for 3 hrs and then filtered over celite. The mixture was concentrated and purified via silica gel flash chromatography (eluting with 30% ethyl acetate in hexane) to give 2-amino-6-fluoro-benzaldehyde as a yellow solid (1.23 g). tR=2.20 min. (method 1)
Quantity
2.49 g
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reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
3.01 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-6-fluorobenzaldehyde
Reactant of Route 2
2-Amino-6-fluorobenzaldehyde
Reactant of Route 3
2-Amino-6-fluorobenzaldehyde
Reactant of Route 4
2-Amino-6-fluorobenzaldehyde
Reactant of Route 5
Reactant of Route 5
2-Amino-6-fluorobenzaldehyde
Reactant of Route 6
2-Amino-6-fluorobenzaldehyde

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